molecular formula C9H10ClNO2 B13897398 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol

Katalognummer: B13897398
Molekulargewicht: 199.63 g/mol
InChI-Schlüssel: IPXDMMOVNXLRBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a chemical compound with the molecular formula C9H10ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group

Vorbereitungsmethoden

The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol typically involves several steps. One common method includes the chlorination of a pyridine derivative followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol can be compared with other similar compounds, such as:

    5-Chloro-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    6-(Cyclopropylmethoxy)pyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and applications.

Eigenschaften

Molekularformel

C9H10ClNO2

Molekulargewicht

199.63 g/mol

IUPAC-Name

5-chloro-6-(cyclopropylmethoxy)pyridin-3-ol

InChI

InChI=1S/C9H10ClNO2/c10-8-3-7(12)4-11-9(8)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2

InChI-Schlüssel

IPXDMMOVNXLRBB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=C(C=C(C=N2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.